molecular formula C16H17NO3 B14775292 Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14775292
M. Wt: 271.31 g/mol
InChI Key: FCTNSEDQBMJAHL-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl class of chemicals. This compound features a biphenyl core with an ethyl ester, an amino group, and a methoxy group as substituents. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an aqueous medium, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of hydroxylated biphenyl derivatives.

    Reduction: Formation of amino-substituted biphenyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits . The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Uniqueness: Ethyl 6-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 4-amino-3-(4-methoxyphenyl)benzoate

InChI

InChI=1S/C16H17NO3/c1-3-20-16(18)12-6-9-15(17)14(10-12)11-4-7-13(19-2)8-5-11/h4-10H,3,17H2,1-2H3

InChI Key

FCTNSEDQBMJAHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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